1,3-Dihydro-2H-pyrrolo[3,2-b]pyridin-2-one
Overview
Description
“1,3-Dihydro-2H-pyrrolo[3,2-b]pyridin-2-one” is a chemical compound with the molecular formula C7H6N2O . It is also known by other names such as “7-AZAOXINDOLE” and "1,3-dihydropyrrolo[2,3-b]pyridin-2-one" .
Synthesis Analysis
The synthesis of this compound has been discussed in several studies . For instance, one study discusses the discovery, synthesis, potential binding mode, and in vitro kinase profile of 3-(3-bromo-4-hydroxy-5-(2’-methoxyphenyl)-benzylidene)-5-bromo-1,3-dihydro-pyrrolo[2,3-b]pyridin-2-one . Another study mentions that a series of analogues based on the 1,3-dihydro-2H-pyrrolo[2,3-b]pyridin-2-one ring system have been synthesized .
Molecular Structure Analysis
The molecular structure of “1,3-Dihydro-2H-pyrrolo[3,2-b]pyridin-2-one” can be represented by the InChI string "InChI=1S/C7H6N2O/c10-6-4-5-2-1-3-8-7(5)9-6/h1-3H,4H2,(H,8,9,10)" . The compound has a molecular weight of 134.14 g/mol .
Chemical Reactions Analysis
The chemical reactions involving “1,3-Dihydro-2H-pyrrolo[3,2-b]pyridin-2-one” have been explored in various studies . For example, one study discusses the potential anti-inflammatory activity of a series of analogues based on the 1,3-dihydro-2H-pyrrolo[2,3-b]pyridin-2-one ring system .
Physical And Chemical Properties Analysis
The physical and chemical properties of “1,3-Dihydro-2H-pyrrolo[3,2-b]pyridin-2-one” include a predicted boiling point of 382.4±37.0 °C and a predicted density of 1.149±0.06 g/cm3 .
Scientific Research Applications
Kinase Inhibition
This compound is used in the preparation of kinase inhibitors, which are crucial in the study of cell signaling and cancer research. Kinase inhibitors can block certain protein kinases and have become an important class of drugs used in cancer therapy .
FGFR Inhibitors
“1H-Pyrrolo[3,2-b]pyridin-2(3H)-one” derivatives have been designed as potent inhibitors of Fibroblast Growth Factor Receptors (FGFR), which play a significant role in tumor growth, angiogenesis, and metastasis .
Biological Evaluation
The compound has been evaluated for its effects on cell migration and invasion abilities, particularly in cancer cell lines, which is essential for understanding cancer progression and metastasis .
Chemical Synthesis
It serves as a building block in chemical synthesis for various organic compounds due to its reactive nature and structural versatility .
Mechanism of Action
Target of Action
The primary targets of 1H-Pyrrolo[3,2-b]pyridin-2(3H)-one are the Fibroblast Growth Factor Receptors (FGFRs) . The FGFR family consists of four distinct isoforms (FGFR1–4) found across various tissue types and expressed to different extents under varying conditions . These receptors play a crucial role in signal transduction pathways that regulate organ development, cell proliferation and migration, angiogenesis, and other processes .
Mode of Action
Upon binding to fibroblast growth factors, the receptor undergoes dimerization and autophosphorylation of tyrosine residues in the cytoplasmic tail, resulting in activation of downstream signaling . 1H-Pyrrolo[3,2-b]pyridin-2(3H)-one derivatives exhibit potent inhibitory activity against FGFR1, 2, and 3 . For instance, compound 4h, a derivative of 1H-Pyrrolo[3,2-b]pyridin-2(3H)-one, has shown potent FGFR inhibitory activity with FGFR1–4 IC50 values of 7, 9, 25, and 712 nM, respectively .
Biochemical Pathways
The activation of FGFR-dependent signaling pathways can facilitate cancer initiation, progression, and resistance to cancer therapy . Abnormal activation of the FGFR signaling pathway due to amplification, fusion, or missense mutations in the exon of FGFR family members is associated with the progression and development of several cancers . The downstream signaling pathways activated include RAS–MEK–ERK, PLCγ, and PI3K–Akt .
Pharmacokinetics
It is noted that compound 4h, a derivative with low molecular weight, would be an appealing lead compound beneficial to the subsequent optimization .
Result of Action
In vitro, compound 4h inhibited breast cancer 4T1 cell proliferation and induced its apoptosis . In addition, 4h also significantly inhibited the migration and invasion of 4T1 cells .
Action Environment
It’s worth noting that the fgfr family is found across various tissue types and expressed to different extents under varying conditions , suggesting that the cellular environment could potentially influence the compound’s action.
properties
IUPAC Name |
1,3-dihydropyrrolo[3,2-b]pyridin-2-one | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6N2O/c10-7-4-6-5(9-7)2-1-3-8-6/h1-3H,4H2,(H,9,10) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IHRRHTILSRVFPW-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2=C(C=CC=N2)NC1=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6N2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70311594 | |
Record name | 1,3-Dihydro-2H-pyrrolo[3,2-b]pyridin-2-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70311594 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
134.14 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1,3-Dihydro-2H-pyrrolo[3,2-b]pyridin-2-one | |
CAS RN |
32501-05-6 | |
Record name | 1,3-Dihydro-2H-pyrrolo[3,2-b]pyridin-2-one | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=32501-05-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1,3-Dihydro-2H-pyrrolo(3,2-b)pyridin-2-one | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0032501056 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 32501-05-6 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=244253 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 1,3-Dihydro-2H-pyrrolo[3,2-b]pyridin-2-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70311594 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
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Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What are the known synthetic pathways to obtain 1H-Pyrrolo[3,2-b]pyridin-2(3H)-one derivatives?
A1: Research indicates that 1H-Pyrrolo[3,2-b]pyridin-2(3H)-one derivatives can be synthesized by reacting specific aryl- and benzylsulfanopyridinium amidates with an excess amount of diphenylketene. [] This reaction proceeds distinctly from the reaction with a limited amount of diphenylketene, which yields a spiro-fused ring system instead. []
Q2: Besides the synthetic route, is there any structural information available for 1H-Pyrrolo[3,2-b]pyridin-2(3H)-one derivatives?
A2: While the provided abstracts don't offer detailed structural data for 1H-Pyrrolo[3,2-b]pyridin-2(3H)-one itself, they highlight that derivatives often incorporate various substituents. These can include a bivalent (C1-C5)alkylene chain (potentially substituted), piperidinyl groups (with potential substitutions), hydrogen atoms, halogens, alkyl groups, hydroxy groups, and alkoxy groups. [] This suggests a versatile scaffold amenable to structural modifications.
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